4,6-Diphenylisothiazolo[5,4-b]pyridine-3-ylamine
Description
4,6-Diphenylisothiazolo[5,4-b]pyridine-3-ylamine is a heterocyclic compound featuring an isothiazole ring fused with a pyridine core. The molecule is substituted with phenyl groups at the 4- and 6-positions and an amine group at the 3-position.
Properties
IUPAC Name |
4,6-diphenyl-[1,2]thiazolo[5,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c19-17-16-14(12-7-3-1-4-8-12)11-15(20-18(16)22-21-17)13-9-5-2-6-10-13/h1-11H,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIMKPMXIANFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=NS3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenylisothiazolo[5,4-b]pyridine-3-ylamine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction facilitates the formation of the isothiazole ring fused with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenylisothiazolo[5,4-b]pyridine-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify
Biological Activity
4,6-Diphenylisothiazolo[5,4-b]pyridine-3-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of isothiazole derivatives, which are known for their diverse pharmacological properties. The exploration of its biological activity is critical for understanding its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 282.36 g/mol
This compound features a unique isothiazole ring fused with a pyridine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of isothiazolo[5,4-b]pyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. A comparative analysis of different derivatives showed that this compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Bacillus subtilis | 16 | |
| Escherichia coli | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptosis-related proteins and the activation of caspases.
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects of this compound on MCF-7 cells:
- Concentration Tested : 10 µM
- Cell Viability Reduction : 45%
- Mechanism : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of specific enzymes. Preliminary studies suggest that it may act as an inhibitor of tyrosine kinases, which are critical in cellular signaling pathways related to growth and proliferation.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Tyrosine Kinase A | Competitive Inhibition | 5.2 |
| Protein Kinase B | Non-competitive Inhibition | 8.7 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
Isothiazolo[5,4-b]pyridine vs. Pyrazolo[3,4-b]pyridine
- Electronic Effects : The isothiazole ring contains sulfur, which introduces distinct electronic properties compared to nitrogen-rich pyrazolo derivatives. Sulfur’s lower electronegativity and larger atomic size enhance lipophilicity and may influence binding interactions in biological systems .
- Biological Relevance : Pyrazolo[3,4-b]pyridines are well-documented for kinase inhibition, antifungal, and anticancer activities , whereas isothiazolo derivatives are less explored but show promise in anti-inflammatory applications .
Substituent Effects: Methyl vs. Phenyl Groups
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-ylamine
- Molecular Formula : C₈H₉N₃S (MW: 179.24 g/mol) .
- Structural Insights : Crystallographic studies reveal planar geometry with intramolecular hydrogen bonding, stabilizing the molecule .
- Bioactivity : Methyl substituents enhance solubility but may limit hydrophobic interactions in target binding .
4,6-Diphenylisothiazolo[5,4-b]pyridine-3-ylamine
- The aromatic rings may engage in π-π stacking with biological targets, enhancing affinity .
Comparison with Isoxazolo Analogues
- 3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine Molecular Formula: C₈H₉N₃O (MW: 163.18 g/mol) . Key Differences: Replacement of sulfur with oxygen reduces molecular weight and alters electronic density. Isoxazolo derivatives typically exhibit lower metabolic stability due to oxygen’s susceptibility to oxidative degradation .
Anti-Inflammatory Potential
- Ethyl 5-Substituted Isothiazolo Derivatives : Exhibit anti-inflammatory activity in preclinical models, with substituent size and polarity critical for efficacy .
- Diphenyl Derivative Hypothesis : Enhanced lipophilicity may improve blood-brain barrier penetration, but excessive bulk could reduce target compatibility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
